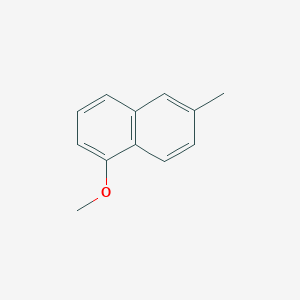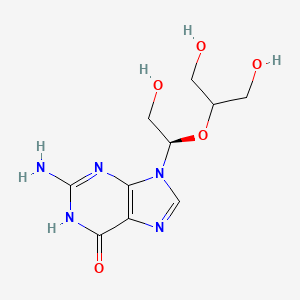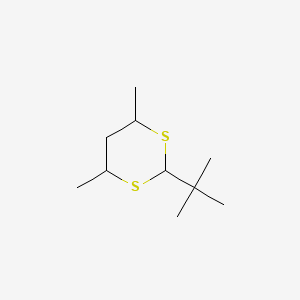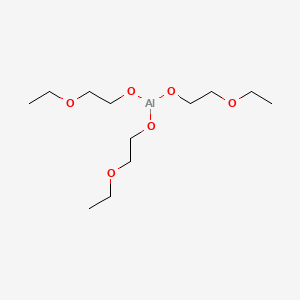
5-Butyl-3-(p-tolyl)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3-(p-tolyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a thiazolidine ring with a butyl group at the 5-position and a p-tolyl group at the 3-position, making it a unique and interesting molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-(p-tolyl)rhodanine typically involves the condensation of rhodanine with an appropriate aldehyde under basic conditions. One common method is the Knoevenagel condensation, where rhodanine reacts with p-tolualdehyde in the presence of a base such as piperidine or ammonium acetate. The reaction is usually carried out in a solvent like ethanol or under solvent-free conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-3-(p-tolyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Butyl-3-(p-tolyl)rhodanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and antitumor activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, diabetes, and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 5-Butyl-3-(p-tolyl)rhodanine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may cause cell cycle arrest and induce apoptosis by affecting DNA replication and repair mechanisms. It can also inhibit specific enzymes or proteins involved in disease pathways, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzylidene-3-ethyl-rhodanine: Known for its anticancer activity and ability to induce apoptosis.
Rhodanine-3-acetic acid: Used as an antidiabetic agent and inhibitor of aldose reductase.
5-Arylidene rhodanines: Display a broad spectrum of biological activities, including antimicrobial and antiviral properties .
Uniqueness
5-Butyl-3-(p-tolyl)rhodanine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its butyl and p-tolyl groups contribute to its specific interactions with molecular targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
23522-46-5 |
|---|---|
Formule moléculaire |
C14H17NOS2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
5-butyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NOS2/c1-3-4-5-12-13(16)15(14(17)18-12)11-8-6-10(2)7-9-11/h6-9,12H,3-5H2,1-2H3 |
Clé InChI |
KRPHCIFQNKKRFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)

![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)



![Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-](/img/structure/B13760364.png)


![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)
